Botcinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

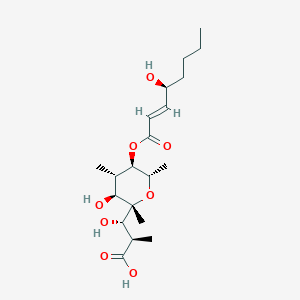

Botcinic acid is a natural product found in Botrytis cinerea with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Botcinic acid is characterized by its complex polyketide structure, which contributes to its biological activity. The compound is part of a larger family of metabolites produced by Botrytis cinerea, including botrydial and various botcinins. Its structural features include a unique arrangement of carbon chains and functional groups that enable its interaction with biological systems.

Phytotoxicity and Agricultural Applications

1. Plant Pathogen Interaction

this compound plays a significant role in the virulence of Botrytis cinerea, acting as a phytotoxin that facilitates infection in host plants. Research indicates that this compound disrupts plant cellular processes, leading to necrosis and disease symptoms similar to those observed in Botrytis infections .

2. Mechanism of Action

The phytotoxic effects of this compound are linked to its ability to induce oxidative stress in plant cells. This process involves the generation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death . Understanding these mechanisms is crucial for developing effective plant protection strategies.

Biosynthesis Pathway

1. Genetic Regulation

The biosynthesis of this compound is governed by a cluster of genes within the Botrytis cinerea genome. Key regulatory genes, such as BcBoa13, encode transcription factors that positively influence the expression of other biosynthetic genes . The identification of these genes has significant implications for manipulating this compound production in biotechnological applications.

2. Environmental Factors

Studies show that environmental conditions, including light exposure, can regulate the expression of this compound biosynthesis genes. This regulation suggests potential strategies for enhancing or inhibiting toxin production based on agricultural practices or environmental management .

Medical Applications

1. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth positions it as a potential candidate for developing new antimicrobial agents .

2. Therapeutic Potential

The structural characteristics of this compound may allow for modifications that enhance its efficacy as a therapeutic agent. Ongoing studies aim to explore its potential in treating infections caused by resistant bacterial strains, leveraging its natural bioactivity as a foundation for drug development .

Case Studies

Eigenschaften

Molekularformel |

C20H34O8 |

|---|---|

Molekulargewicht |

402.5 g/mol |

IUPAC-Name |

(2R,3S)-3-hydroxy-3-[(2S,3S,4S,5R,6S)-3-hydroxy-5-[(E,4S)-4-hydroxyoct-2-enoyl]oxy-2,4,6-trimethyloxan-2-yl]-2-methylpropanoic acid |

InChI |

InChI=1S/C20H34O8/c1-6-7-8-14(21)9-10-15(22)27-16-11(2)17(23)20(5,28-13(16)4)18(24)12(3)19(25)26/h9-14,16-18,21,23-24H,6-8H2,1-5H3,(H,25,26)/b10-9+/t11-,12-,13+,14+,16-,17+,18+,20+/m1/s1 |

InChI-Schlüssel |

XGNHXARWXKZZNY-HZVPPPABSA-N |

SMILES |

CCCCC(C=CC(=O)OC1C(C(C(OC1C)(C)C(C(C)C(=O)O)O)O)C)O |

Isomerische SMILES |

CCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@@H]([C@@](O[C@H]1C)(C)[C@H]([C@@H](C)C(=O)O)O)O)C)O |

Kanonische SMILES |

CCCCC(C=CC(=O)OC1C(C(C(OC1C)(C)C(C(C)C(=O)O)O)O)C)O |

Synonyme |

botcinic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.